1-Allyl-3-bromo-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-bromo-5-fluorobenzene is an organic compound and a member of the benzene family . It has a molecular formula of C9H8BrF and a molecular weight of 215.06 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of Vinyl magnesium chloride in THF, which is added gradually to the mixture of 2-bromo-5-fluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an allyl group at the first position, a bromo group at the third position, and a fluoro group at the fifth position .Scientific Research Applications
1-Allyl-3-bromo-5-fluorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. It is also used in the synthesis of organic compounds and in the production of polymers. It is also used in the synthesis of other organic compounds such as amino acids and nucleic acids.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-bromo-5-fluorobenzene is the carbon atoms in organic compounds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups . The stability of this compound can also be affected by temperature, pH, and the presence of other reactive species.
Advantages and Limitations for Lab Experiments
1-Allyl-3-bromo-5-fluorobenzene has several advantages when used in lab experiments. It is relatively inexpensive and is easy to handle. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and is also not very reactive in some reactions.
Future Directions
1-Allyl-3-bromo-5-fluorobenzene can be used in a variety of future research applications. It can be used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. It can also be used in the synthesis of other organic compounds such as amino acids and nucleic acids. It can also be used in the production of polymers and in the synthesis of organic compounds. Additionally, it can be used in the development of new materials and in the development of new drugs and drug delivery systems.
Synthesis Methods
1-Allyl-3-bromo-5-fluorobenzene can be synthesized by two different methods. The first method involves the reaction of allyl bromide with 5-fluorobenzene. This reaction is carried out in the presence of a base such as pyridine and is usually carried out at a temperature of around 80°C. The second method involves the reaction of 1-bromo-5-fluorobenzene with allyl bromide. This reaction is usually carried out at a temperature of around 80°C and is usually carried out in the presence of a base such as pyridine.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Allyl-3-bromo-5-fluorobenzene can participate in reactions at the benzylic position . These reactions are important for synthesis problems and include free radical bromination, nucleophilic substitution, and oxidation . The compound can interact with enzymes, proteins, and other biomolecules, with the nature of these interactions being dependent on the specific biochemical reaction in which it is involved .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction in which a proton is removed, yielding a substituted benzene ring . The compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
properties
IUPAC Name |
1-bromo-3-fluoro-5-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICOTNMALOCCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868860-65-5 |
Source
|
Record name | 1-Allyl-3-bromo-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.